![molecular formula C10H9F2NO3 B1418308 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid CAS No. 1153935-43-3](/img/structure/B1418308.png)
3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid
Vue d'ensemble
Description
“3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid” is a chemical compound with the molecular formula C10H9F2NO3 . It is a white crystalline powder . The CAS number for this compound is 1153935-43-3 .
Molecular Structure Analysis
The molecular structure of “3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid” consists of a propanoic acid moiety linked to a 2,6-difluorophenyl group via a carbamoyl linkage . The molecular weight of this compound is 229.18 .Physical And Chemical Properties Analysis
“3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Applications De Recherche Scientifique
Novel Opioid Antagonists
3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid, a structural analogue, has been utilized to create opioid antagonists by replacing the Tyr1 residue in enkephalin and dynorphin peptides. This modification yielded the first opioid peptide-derived antagonists lacking a phenolic hydroxyl group at the 1-position, demonstrating a novel approach to antagonist design without compromising potency (Lu et al., 2006).
Luminescent Metal Complexes
The compound has been employed in synthesizing luminescent complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Bi(III), indicating its versatility in forming coordination compounds. These complexes, characterized through various spectroscopic methods, exhibit notable luminescent properties, particularly with Bi(III) complexes, highlighting potential applications in materials science and optical technologies (Kanwal et al., 2020).
Bioisostere for Drug Design
3-(Aminomethyl)-2,6-difluorophenol, a bioisostere of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid, has been synthesized to explore the potential of the 2,6-difluorophenol moiety as a lipophilic substitute for carboxylic acids in drug molecules. This research provides insights into designing more lipophilic drug candidates that could potentially offer improved pharmacokinetic properties (Qiu et al., 1999).
Catalysis and Synthesis
Studies on the catalytic applications of mesoporous sulfonic acid catalysts for fatty acid esterification have shown that certain structural analogues of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid can significantly enhance reaction efficiencies. These findings open avenues for the substance's use in green chemistry and industrial synthesis processes, particularly in producing biodiesel and other esters (Pirez et al., 2012).
Propriétés
IUPAC Name |
4-(2,6-difluoroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCXZLAJPWEMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





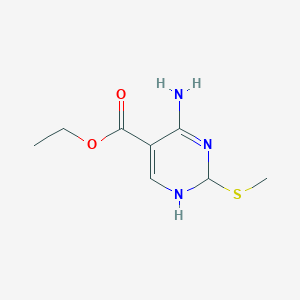
![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)
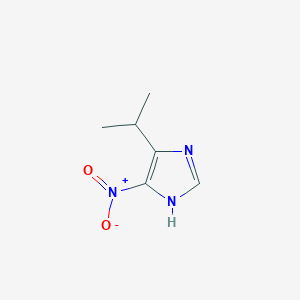

![2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1418234.png)

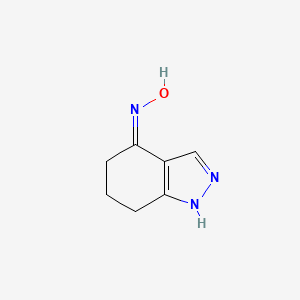
![2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1418239.png)
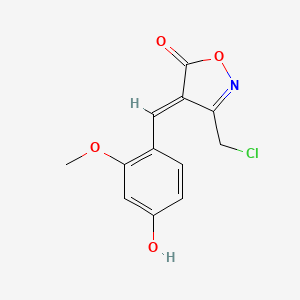
![(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]](/img/structure/B1418241.png)
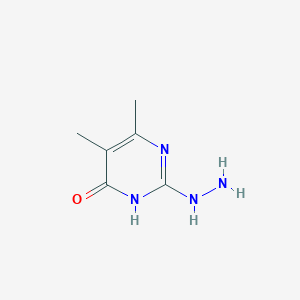
![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1418244.png)